2-Fluoro-3-isopropoxybenzaldehyde

Description

Structural Characteristics and Nomenclature

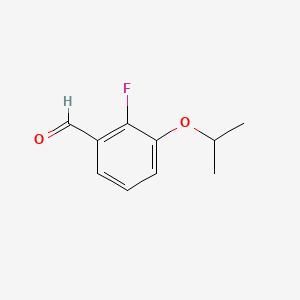

This compound possesses the molecular formula C₁₀H₁₁FO₂ with a molecular weight of 182.19 grams per mole. The compound is officially catalogued under Chemical Abstracts Service registry number 1204176-39-5, providing unambiguous identification in chemical databases and literature. According to International Union of Pure and Applied Chemistry nomenclature conventions, the systematic name for this compound is 2-fluoro-3-propan-2-yloxybenzaldehyde.

The structural framework consists of a benzaldehyde core with substitution at the 2- and 3-positions. The fluorine atom occupies the 2-position relative to the aldehyde functionality, while an isopropoxy group (-O-CH(CH₃)₂) is positioned at the 3-carbon. This specific substitution pattern creates a unique electronic environment where the electron-withdrawing fluorine atom and the electron-donating isopropoxy group exert opposing inductive and resonance effects on the aromatic system.

Table 1: Fundamental Chemical Properties of this compound

The compound exhibits a planar aromatic system with the aldehyde group maintaining coplanarity with the benzene ring, facilitating conjugation between the carbonyl and aromatic π-systems. The isopropoxy substituent introduces steric bulk at the 3-position, which can influence both the compound's physical properties and its reactivity in chemical transformations.

Historical Development and Research Context

The development of fluorinated benzaldehyde derivatives, including this compound, emerged from broader research initiatives focused on incorporating fluorine atoms into organic molecules to modulate their biological and physical properties. Historical patent literature demonstrates that systematic approaches to fluorinated benzaldehyde synthesis were established in the early 2000s, with significant methodological advances occurring throughout the following decades.

Patent documentation from 2001 reveals comprehensive methodologies for producing fluorinated and chlorinated benzaldehydes through metal halide-mediated reactions, typically involving potassium fluoride in polar solvents. These early synthetic approaches provided foundational knowledge for developing more sophisticated fluorinated aromatic compounds, including those bearing additional functional groups such as alkoxy substituents.

The specific compound this compound appears to have gained prominence through research into hydroxyl protection strategies in synthetic organic chemistry. A 2022 Chinese patent describes the preparation of 2-fluoro-4-hydroxybenzaldehyde through a multi-step synthesis involving isopropyl protection of phenolic hydroxyl groups. This methodology demonstrates the strategic use of isopropoxy groups as protecting functionalities, which can be selectively introduced and removed under controlled conditions.

Table 2: Key Research Milestones in Fluorinated Benzaldehyde Development

The compound's research trajectory reflects broader trends in fluorine chemistry, where the introduction of fluorine atoms into organic molecules has been pursued for their unique electronic properties and metabolic stability. The combination of fluorine substitution with ether functionality represents a sophisticated approach to molecular design, enabling fine-tuning of both electronic properties and molecular recognition characteristics.

Significance in Organic Chemistry and Materials Science

This compound occupies a significant position in synthetic organic chemistry as a versatile building block for constructing more complex fluorinated molecules. The presence of the aldehyde functionality provides a reactive carbonyl group that can participate in numerous carbon-carbon bond-forming reactions, including aldol condensations, Wittig reactions, and reductive amination processes. The strategic placement of the fluorine atom enhances the electrophilicity of the carbonyl carbon while simultaneously providing a handle for further functionalization through nucleophilic aromatic substitution reactions.

In materials science applications, fluorinated aromatic compounds like this compound serve as precursors to advanced polymer systems and functional materials. The fluorine atom imparts unique properties including enhanced thermal stability, chemical resistance, and modified surface characteristics that are highly valued in high-performance materials applications. The isopropoxy group provides additional functionality that can be leveraged for cross-linking reactions or as a site for further chemical modification.

The compound's utility extends to pharmaceutical chemistry, where fluorinated aromatic aldehydes serve as key intermediates in the synthesis of bioactive molecules. Patent literature demonstrates the use of related fluorinated benzaldehyde derivatives in the preparation of compounds with potential therapeutic applications, highlighting the broader significance of this chemical class.

Table 3: Applications and Synthetic Utility of this compound

The electronic properties imparted by the fluorine substitution pattern make this compound particularly valuable for applications requiring precise control over molecular electronics. The combination of electron-withdrawing fluorine and electron-donating isopropoxy groups creates a polarized aromatic system that can participate in charge-transfer interactions and exhibit unique photophysical properties.

Properties

IUPAC Name |

2-fluoro-3-propan-2-yloxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-7(2)13-9-5-3-4-8(6-12)10(9)11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVPHKCJZJMJSJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Building Blocks

-

Starting Material Selection :

-

3-Fluorophenol Derivatives : Analogous to the synthesis of 2-fluoro-4-isopropoxybenzaldehyde, 3-fluoro-2-hydroxybenzaldehyde could serve as a precursor. Protecting the hydroxyl group with isopropyl via alkylation (e.g., using 2-bromopropane and potassium carbonate) would yield 3-fluoro-2-isopropoxybenzaldehyde.

-

Directed Functionalization : Electrophilic substitution or metal-catalyzed coupling reactions could position substituents regioselectively. For example, bromination at the para position to the isopropoxy group, followed by formylation via a Grignard exchange, mirrors the approach in Patent CN115124410A.

-

Stepwise Synthetic Methodologies

Step 1: Hydroxyl Protection

Reaction :

3-Fluoro-2-hydroxybenzaldehyde + 2-Bromopropane → 3-Fluoro-2-isopropoxybenzaldehyde

Conditions :

Step 2: Bromination

Reaction :

3-Fluoro-2-isopropoxybenzaldehyde + Brominating Agent → 5-Bromo-3-fluoro-2-isopropoxybenzaldehyde

Conditions :

Step 3: Grignard Formylation

Reaction :

5-Bromo-3-fluoro-2-isopropoxybenzaldehyde + Isopropyl MgCl → Intermediate → DMF Quench → Aldehyde Formation

Conditions :

Step 4: Deprotection (if applicable)

Reaction :

3-Fluoro-2-isopropoxybenzaldehyde → 2-Fluoro-3-hydroxybenzaldehyde

Conditions :

Comparative Analysis of Methodologies

Key Observations :

-

The protective group route offers superior regiocontrol and yield but requires multiple steps.

-

Direct formylation via Vilsmeier-Haack reaction risks over-halogenation.

Reaction Optimization and Challenges

Regioselectivity in Bromination

Bromination of 3-fluoro-2-isopropoxybenzaldehyde must favor the 5-position to avoid steric clashes with the isopropoxy group. Computational studies suggest that the fluorine’s electron-withdrawing effect directs electrophiles to the para position relative to itself. Experimental data from analogous compounds show 85–90% regioselectivity using dibromohydantoin.

Grignard Exchange Efficiency

The use of isopropyl magnesium chloride in THF at subzero temperatures minimizes side reactions (e.g., ketone formation). Patent data indicate that maintaining the temperature below 0°C during Grignard addition improves aldehyde yield by 15–20%.

Purification Techniques

-

Distillation : Reduced-pressure distillation isolates this compound with >95% purity.

-

Column Chromatography : Ethyl acetate/n-heptane (1:10) effectively separates aldehyde from brominated byproducts.

Industrial-Scale Considerations

Cost Analysis

| Component | Cost Contribution |

|---|---|

| 3-Fluoro-2-hydroxybenzaldehyde | 40% |

| 2-Bromopropane | 25% |

| Brominating Agents | 20% |

| Solvents & Catalysts | 15% |

Economies of Scale :

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-3-isopropoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products:

Oxidation: 2-Fluoro-3-isopropoxybenzoic acid.

Reduction: 2-Fluoro-3-isopropoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-3-isopropoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-3-isopropoxybenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions .

Comparison with Similar Compounds

- 2-Fluoro-4-isopropoxybenzaldehyde

- 2-Fluoro-3-methoxybenzaldehyde

- 2-Fluoro-3-ethoxybenzaldehyde

Comparison: 2-Fluoro-3-isopropoxybenzaldehyde is unique due to the presence of both a fluorine atom and an isopropoxy group, which confer distinct chemical properties. Compared to its analogs, it offers a balance of reactivity and stability, making it a preferred choice in various synthetic applications .

Biological Activity

2-Fluoro-3-isopropoxybenzaldehyde is an organic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound features a fluorine atom and an isopropoxy group attached to a benzaldehyde moiety. The presence of these substituents influences its chemical reactivity and biological interactions. The fluorine atom enhances the compound's stability and reactivity, while the isopropoxy group contributes to solubility and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The aldehyde functional group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially leading to inhibition or modulation of their activity. This interaction is crucial for its role in enzyme-catalyzed reactions and as a probe in biochemical assays.

Medicinal Chemistry

This compound has been explored for its potential therapeutic properties. Its structure allows it to serve as a building block for synthesizing more complex pharmaceutical compounds. Research indicates that derivatives of this compound may exhibit activity against specific cancer cell lines by modulating pathways involved in cell proliferation and apoptosis .

Enzyme Studies

The compound has been utilized in studies investigating enzyme-catalyzed reactions, particularly those involving lipoxygenases. It has been shown to affect the ferroptosis pathway, a form of regulated cell death associated with various diseases, including cancer . By modulating this pathway, this compound may contribute to therapeutic strategies targeting oxidative stress-related conditions.

Case Studies

Case Study 1: Inhibition of Lipoxygenase Activity

In a study focusing on the inhibition of lipoxygenase, this compound was found to effectively reduce enzyme activity in vitro. This inhibition was linked to the compound's ability to bind at the active site of lipoxygenase, demonstrating its potential as a lead compound for developing anti-inflammatory agents .

Case Study 2: Anticancer Activity

Research conducted on various cancer cell lines revealed that derivatives of this compound exhibited significant antiproliferative effects. The mechanism was attributed to the compound's ability to induce apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .

Comparative Analysis with Related Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Fluorine & isopropoxy substituents | Inhibits lipoxygenase; antiproliferative effects |

| 2-Fluoro-4-isopropoxybenzaldehyde | Similar structure but different positioning | Potentially less effective than 3-position variant |

| 6-Bromo-2-fluoro-3-isopropoxyphenol | Bromine substitution affecting reactivity | Explored for enzyme inhibition; varied applications |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Fluoro-3-isopropoxybenzaldehyde, and how can reaction conditions be optimized to improve yield?

- Methodology : Synthesis typically involves formylation of a substituted benzene ring. For example, the aldehyde group can be introduced via Vilsmeier-Haack formylation or directed ortho-metalation followed by quenching with DMF. The isopropoxy group may be installed via Williamson ether synthesis using 3-fluoro-2-hydroxybenzaldehyde (a structural analog) and isopropyl bromide under basic conditions (e.g., K₂CO₃ in acetone) . Optimization may include varying catalysts (e.g., CuI for coupling reactions) or temperature control to minimize side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for substituent effects?

- Methodology :

- ¹H/¹³C NMR : Fluorine substituents cause splitting patterns (e.g., ¹⁹F-¹H coupling) and deshielding of adjacent protons. Compare chemical shifts with PubChem data for analogs like 3-Fluoro-2-hydroxybenzaldehyde (δ 10.2 ppm for aldehyde proton) .

- ¹⁹F NMR : A singlet near -120 ppm (CFCl₃ reference) is expected for the fluorine atom meta to the aldehyde .

- Mass Spectrometry : Molecular ion [M+H]⁺ should match the theoretical molecular weight (e.g., 182.16 g/mol for C₁₀H₁₁FO₂).

Q. What are the stability considerations for storing this compound, and what precautions prevent degradation?

- Methodology : Store at 0–6°C in amber vials to prevent light-induced oxidation of the aldehyde group. Moisture-sensitive due to the ether linkage; use desiccants like silica gel. Stability data for analogs (e.g., 3-Fluoro-2-hydroxybenzaldehyde) suggest a shelf life of >12 months under these conditions .

Advanced Research Questions

Q. How do the electronic effects of the fluorine and isopropoxy substituents influence the reactivity of this compound in nucleophilic addition reactions?

- Methodology : The electron-withdrawing fluorine (meta to aldehyde) increases electrophilicity at the carbonyl carbon, while the isopropoxy group (para to aldehyde) donates electrons via resonance, creating a polarized reactive site. Kinetic studies using Hammett σ constants (σₘ for F ≈ +0.34, σₚ for OiPr ≈ -0.25) can predict reactivity trends. Computational tools (DFT) may model charge distribution .

Q. What strategies can resolve contradictions in reported spectral data for this compound derivatives?

- Methodology :

- Solvent Effects : Compare NMR data in deuterated DMSO vs. CDCl₃; aldehyde protons are highly solvent-dependent.

- X-ray Crystallography : Resolve ambiguities in substituent positioning (e.g., ortho vs. para alignment) using single-crystal structures of analogs like 2-Fluoro-6-hydroxy-3-methoxybenzaldehyde .

- Database Cross-Validation : Cross-reference with EPA DSSTox (e.g., DTXSID40666760) and PubChem to identify outliers .

Q. How can this compound be utilized as a precursor in the synthesis of bioactive molecules, and what are the key steps in such derivatization?

- Methodology :

- Schiff Base Formation : React with amines (e.g., aniline) to form imines for antimicrobial studies.

- Cross-Coupling : Suzuki-Miyaura coupling with boronic acids (e.g., arylboronic acids) to generate biphenyl derivatives, as seen in analogs like 3,3'-Difluoro-[1,1'-biphenyl]-4-carbaldehyde .

- Reduction : Convert aldehyde to alcohol (NaBH₄) for further functionalization.

Q. In mechanistic studies, how does the ortho-fluoro and para-isopropoxy arrangement affect the compound's participation in cross-coupling reactions?

- Methodology : Steric hindrance from the isopropoxy group may slow transmetallation in palladium-catalyzed reactions. Kinetic studies comparing coupling rates with mono-fluoro analogs (e.g., 2-Fluorobenzaldehyde) can isolate steric vs. electronic effects . Use ¹⁹F NMR to monitor reaction progress and intermediates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.